
N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide, also known as MDMA, is a psychoactive drug that has been widely studied for its potential therapeutic effects. MDMA is a derivative of amphetamine and has been classified as a Schedule I drug by the United States Drug Enforcement Administration due to its high potential for abuse and lack of accepted medical use. However, recent research has shown that MDMA may have therapeutic benefits in treating various mental health conditions.
Wirkmechanismus
N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide acts on the serotonin system in the brain, increasing the release of serotonin and blocking its reuptake. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. By increasing serotonin levels, N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide may help improve mood and reduce anxiety.
Biochemische Und Physiologische Effekte
N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide has several biochemical and physiological effects on the body. It increases heart rate and blood pressure, as well as body temperature. It also causes the release of hormones such as cortisol and oxytocin, which are involved in stress response and social bonding.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide has several advantages and limitations for lab experiments. One advantage is that it can be used to study the effects of serotonin on the brain and behavior. However, one limitation is that N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide is a Schedule I drug, which makes it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide. One area of interest is the potential therapeutic effects of N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide in treating other mental health conditions, such as addiction and social anxiety. Another area of interest is the development of safer and more effective forms of N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide for therapeutic use. Additionally, more research is needed to understand the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide use on the brain and body.
Synthesemethoden
N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide can be synthesized from safrole, a natural compound found in sassafras oil. The synthesis process involves several steps, including isomerization, oxidation, and amination. The final product is a white crystalline powder that can be used for research purposes.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide has been studied for its potential therapeutic effects in treating various mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression. N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide has been shown to increase feelings of empathy and connectedness, which may help individuals with PTSD process traumatic experiences and improve their mental health.
Eigenschaften
CAS-Nummer |
5809-40-5 |
|---|---|
Produktname |
N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide |
Molekularformel |
C22H19NO3 |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C22H19NO3/c24-22(23-14-16-11-12-19-20(13-16)26-15-25-19)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-13,21H,14-15H2,(H,23,24) |
InChI-Schlüssel |
YMZJURMLYCCXKL-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine](/img/structure/B187865.png)
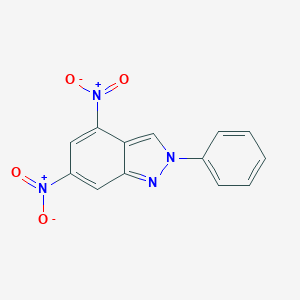
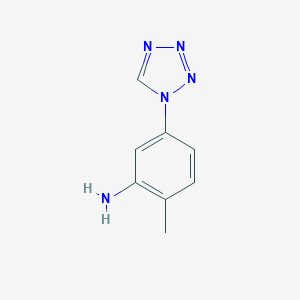


![N-[3-(benzoylamino)propyl]benzamide](/img/structure/B187870.png)
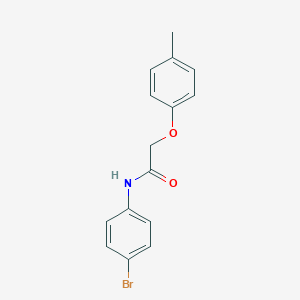
![6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B187877.png)
![(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone](/img/structure/B187878.png)
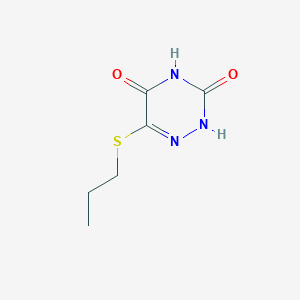

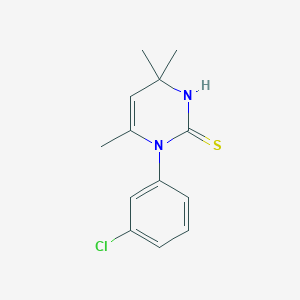
![(2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B187885.png)
![2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B187886.png)